molecular formula C18H14N2O4 B12528230 [4-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)phenoxy]acetic acid CAS No. 651720-03-5

[4-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)phenoxy]acetic acid

Cat. No.: B12528230
CAS No.: 651720-03-5
M. Wt: 322.3 g/mol
InChI Key: IPDQZWKSSPFKNW-UHFFFAOYSA-N
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Description

[4-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)phenoxy]acetic acid: is a synthetic organic compound that belongs to the class of phenoxyacetic acids. This compound is characterized by the presence of a phenoxy group attached to an acetic acid moiety, with a pyrimidine ring system that includes a phenyl group and an oxo group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)phenoxy]acetic acid typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrimidine rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxo group in the pyrimidine ring, converting it to a hydroxyl group.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of [4-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)phenoxy]acetic acid, each with distinct chemical and biological properties.

Scientific Research Applications

[4-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)phenoxy]acetic acid: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including herbicidal and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound is used in the production of various agrochemicals and pharmaceuticals, owing to its versatile chemical properties.

Mechanism of Action

The mechanism of action of [4-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)phenoxy]acetic acid involves its interaction with specific molecular targets and pathways:

Biological Activity

The compound [4-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)phenoxy]acetic acid is a derivative of phenoxy acetic acids, known for their diverse biological activities. This article delves into its pharmacological profiles, including its anticancer, anti-inflammatory, and antimicrobial properties, supported by data tables and relevant research findings.

Synthesis and Structure

The synthesis of this compound involves the reaction of phenoxyacetic acid derivatives with 4-oxo-6-phenyl-1,4-dihydropyrimidine intermediates. The structure is characterized by a phenoxy group linked to an acetic acid moiety and a pyrimidine ring, contributing to its biological activity.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of various phenoxy acetic acid derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against human cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound AA549 (Lung)5.9
Compound BSW-480 (Colon)2.3
Compound CMCF-7 (Breast)5.65

These findings indicate that the compound's structure plays a crucial role in enhancing cytotoxicity, particularly through halogen substitutions on the phenyl ring, which improve antiproliferative activity .

2. Anti-inflammatory Effects

Phenoxy acetic acid derivatives have demonstrated significant anti-inflammatory properties. In vivo studies reported that certain derivatives reduced paw thickness and weight in inflammation models by over 60%, indicating their potential as anti-inflammatory agents.

Table 2: Anti-inflammatory Activity

CompoundPaw Thickness Reduction (%)TNF-α Reduction (%)PGE-2 Reduction (%)
Compound D63.3561.0460.58
Compound E46.5164.8857.07

The mechanism involves inhibition of pro-inflammatory cytokines like TNF-α and PGE-2, showcasing the therapeutic potential of these compounds in managing inflammatory conditions .

3. Antimicrobial Properties

The antimicrobial activity of this compound has also been explored. Similar compounds have exhibited significant antibacterial and antifungal activities against various pathogens.

Table 3: Antimicrobial Activity

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
Compound FStaphylococcus aureus0.16 µg/ml
Compound GEscherichia coli0.25 µg/ml

These results suggest that modifications in the chemical structure can enhance the antimicrobial efficacy of phenoxy acetic acid derivatives .

Case Studies

Several case studies have been conducted to evaluate the biological activity of phenoxy acetic acid derivatives:

  • Study on Cytotoxicity : A recent study investigated the cytotoxic effects of a series of substituted phenoxy acetic acids on A549 lung cancer cells, revealing that specific substitutions significantly increased cell death rates through apoptosis induction .
  • Anti-inflammatory Evaluation : Another research focused on evaluating the anti-inflammatory effects of novel derivatives in rat models, demonstrating substantial reductions in inflammation markers and improved safety profiles compared to traditional anti-inflammatory drugs .

Properties

CAS No.

651720-03-5

Molecular Formula

C18H14N2O4

Molecular Weight

322.3 g/mol

IUPAC Name

2-[4-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)phenoxy]acetic acid

InChI

InChI=1S/C18H14N2O4/c21-16-10-15(12-4-2-1-3-5-12)19-18(20-16)13-6-8-14(9-7-13)24-11-17(22)23/h1-10H,11H2,(H,22,23)(H,19,20,21)

InChI Key

IPDQZWKSSPFKNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)C3=CC=C(C=C3)OCC(=O)O

Origin of Product

United States

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